![molecular formula C104H158N32O26 B3028514 Prolactin-Releasing Peptide (12-31) (human) CAS No. 215510-22-8](/img/structure/B3028514.png)
Prolactin-Releasing Peptide (12-31) (human)
Descripción general
Descripción
Involvement in Hormonal Regulation
Prolactin-Releasing Peptide (PrRP), a hypothalamic peptide, has been identified as a significant stimulator of prolactin (PRL) secretion, with implications for the preovulatory luteinizing hormone (LH) and PRL surges in rats. The peptide's role in these hormonal surges was demonstrated by the administration of anti-rat PrRP31 serum, which significantly reduced the surges and delayed the onset of the PRL surge. Additionally, PrRP31 administration to fasted rats, which normally do not exhibit significant hormonal surges, resulted in a recovery of the PRL surge, indicating a direct involvement of PrRP in hormonal regulation .
Alternative Roles and Regulation of Food Intake
Beyond its role in stimulating PRL secretion, PrRP has been suggested to have alternative functions, particularly in the regulation of food intake and body weight. Changes in PrRP mRNA expression during lactation and fasting, as well as its acute effects on food intake, support the hypothesis that PrRP may play a role beyond its classical hypophysiotropic hormone function .
Physiological and Pharmacological Properties
PrRP is part of the RF-amide neuropeptide family and is involved in the regulation of food intake and energy expenditure. Its physiological functions extend to anorexigenic and neuroprotective features, as well as the regulation of the cardiovascular system, pain, and stress. The peptide and its analogs have been studied for their structure-activity relationships, revealing potential therapeutic applications .
Molecular Structure and Conformational Analysis
Conformational studies of PrRP, particularly the PrRP20 form, have been conducted using NMR spectroscopy and molecular modeling. These studies are crucial for understanding the peptide's structure and function, which is essential for its role in PRL secretion and potential therapeutic applications .
Interaction with Other Hormones
PrRP has been shown to increase prolactin responses to thyrotropin-releasing hormone (TRH) both in vitro and in vivo. This interaction suggests that PrRP may modulate circulating prolactin levels and could be relevant in the presence of other growth factors such as FGF-2 and EGF, which can influence PrRP-induced prolactin increase .
Hypothalamic Mechanism in Male Rats
In male rats, PrRP stimulates the release of LH and follicle-stimulating hormone (FSH) via a hypothalamic mechanism. This effect is mediated by the release of hypothalamic peptides such as LHRH, VIP, and galanin, indicating a broader role for PrRP in the control of the hypothalamo-pituitary axis beyond its direct action on the pituitary .
Expression in Human Decidua
PrRP and its receptor are expressed in the human decidua, where they may modulate local PRL release. The peptide's ability to induce PRL secretion in cultured decidual cells suggests a novel local regulatory function during pregnancy .
Evolutionary Perspective and Physiological Roles
The physiological functions of PrRP and its related peptide PrRP2 have evolved, with PrRP2 being identified in vertebrates except for mammals. Both peptides are involved in energy homeostasis and have varying effects on prolactin stimulation across different species, indicating a complex evolutionary history of these peptides and their roles in physiological processes .
Specific Prolactin-Releasing Activity in Vivo
PrRP has been confirmed to induce specific PRL release in vivo, with its activity being influenced by the estrous cycle and sex of the rats. This specificity and sensitivity to hormonal milieu suggest an important regulatory role for PrRP in PRL release under physiological conditions .
Aplicaciones Científicas De Investigación
Regulation of Food Intake and Body Weight
Prolactin-releasing peptide (PrRP) is known for its role in causing the secretion of prolactin from anterior pituitary cells. However, its function extends beyond this classical understanding. Research indicates that PrRP may not act as a classical hypophysiotropic hormone but rather has an alternative role, particularly in the regulation of food intake and body weight management. The expression of PrRP mRNA shows a reduction during lactation and fasting, and PrRP demonstrates an acute effect on food intake and body weight, supporting the hypothesis of its alternative role in these physiological processes (Lawrence et al., 2000).
Interaction with Neuropeptide FF2 Receptors
PrRP has a high affinity and efficacy at neuropeptide FF2 receptors, showing a generally relatively low level of discrimination for RFamide peptides at these receptors. This suggests that PrRP may signal through the NPFF receptors in vivo, potentially indicating a broader role for PrRP in brain function and indicating its involvement in signaling pathways related to the RFamide peptide family (Engstroem et al., 2003).
Cardiovascular Regulation
The potential actions of PrRP in hypothalamus and brainstem unrelated to the control of anterior pituitary hormone secretion, particularly in cardiovascular regulation, have been highlighted. Intracerebroventricular administration of PrRP resulted in significantly increased mean arterial blood pressure in conscious, unrestrained rats, suggesting that PrRP may play a role in the regulation of cardiovascular functions (Samson et al., 2000).
Neuroendocrine Control
PrRP has been associated with the control of the hypothalamo-pituitary axis, especially in the regulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) via a hypothalamic mechanism. Research indicates that PrRP does not release LH, FSH, TSH, growth hormone, or prolactin directly from dispersed male pituitary cells in vitro but significantly increases the release of LHRH from hypothalamic explants in vitro, indicating its role in the control of gonadotropin secretion (Seal et al., 2000).
Regional Distribution in the Human Brain
The regional distribution of PrRP in the human brain has been studied, showing high concentrations in the hypothalamus, medulla oblongata, and thalamus. This suggests that PrRP may be involved in various neurophysiological processes, given its presence and distribution within the central nervous system (Takahashi et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of the Prolactin-Releasing Peptide (PrRP), also known as CHEMBL5082678, is the Prolactin-Releasing Peptide receptor (GPR10) . This receptor is a G protein-coupled receptor and is expressed abundantly in various parts of the central nervous system and periphery, including the reticular thalamic nucleus, periventricular hypothalamus, dorsomedial hypothalamus, nucleus of the solitary tract, area postrema, anterior pituitary, and adrenal medulla .
Mode of Action
PrRP binds to its receptor, GPR10, with high affinity . This binding stimulates the release of prolactin (PRL), a multifunctional peptide produced in the pituitary that stimulates mammary tissue development and lactation . The arginine residues at position 26 and 30 of PrRP are critical for binding .
Biochemical Pathways
The activation of the GPR10 receptor by PrRP leads to the release of prolactin, which primarily acts through the activation of the STAT5 pathway . This pathway alters gene activity, leading to various physiological effects such as mammary tissue development and lactation . PrRP is also understood to play a role in the negative regulation of appetite .
Pharmacokinetics
It is known that prrp is a c-terminally amidated, 31-amino acid peptide derived from a 98-amino acid precursor .
Result of Action
The binding of PrRP to the GPR10 receptor results in the release of prolactin, leading to various physiological effects. These include the stimulation of mammary tissue development and lactation . Additionally, PrRP has been found to have anorexigenic activity, reducing food intake in an oxytocin-dependent manner .
Action Environment
The action of PrRP is influenced by various environmental factors. For instance, its release is regulated by a number of stimuli, including those coming from the periphery . Furthermore, the expression of the GPR10 receptor in various parts of the central nervous system and periphery suggests that the action of PrRP may be influenced by the specific environment in which these receptors are located .
Direcciones Futuras
In structure-activity relationship (SAR) studies, novel PrRP analogs with attached fatty acids and changes in the amino acid chain were synthesized to overcome the blood-brain barrier and to improve the stability and bioavailability from the periphery, thus representing interesting targets for therapeutic use . The therapeutic potential of this peptide and its analogs is being explored .
Propiedades
IUPAC Name |
(3S)-4-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-75(134)95(156)132-81(52(3)4)96(157)119-49-77(141)122-65(28-18-38-115-103(110)111)88(149)125-67(84(107)145)43-58-23-13-12-14-24-58)131-78(142)50-118-87(148)64(27-17-37-114-102(108)109)123-92(153)72(51-137)130-86(147)55(7)120-89(150)68(44-59-33-35-61(139)36-34-59)127-90(151)69(45-60-48-117-63-26-16-15-25-62(60)63)126-85(146)56(8)121-93(154)73-30-20-41-135(73)100(161)71(46-76(105)140)129-98(159)83(54(6)11-2)133-91(152)70(47-79(143)144)128-94(155)74-31-22-42-136(74)101(162)80(106)57(9)138/h12-16,23-26,33-36,48,52-57,64-75,80-83,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,145)(H,118,148)(H,119,157)(H,120,150)(H,121,154)(H,122,141)(H,123,153)(H,124,158)(H,125,149)(H,126,146)(H,127,151)(H,128,155)(H,129,159)(H,130,147)(H,131,142)(H,132,156)(H,133,152)(H,143,144)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t53-,54-,55-,56-,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-,83-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYRNXJVNKJULS-FWGIIJIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H158N32O26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2272.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.